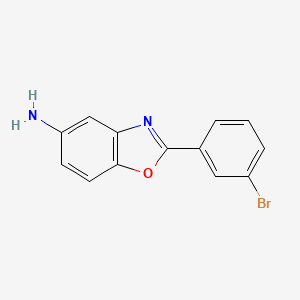

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEUAXOSGXEKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352204 | |

| Record name | 2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-81-2 | |

| Record name | 2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives represent a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point in drug discovery and development. The specific substitution pattern on the benzoxazole ring system dictates its physicochemical properties and biological targets. The title compound, 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine, incorporates a brominated phenyl ring at the 2-position and an amine group at the 5-position, suggesting potential for further functionalization and a unique electronic profile that warrants a thorough structural characterization. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this molecule, grounded in the principles of modern analytical chemistry.

Molecular Structure Overview

A clear understanding of the molecular framework is paramount before delving into the analytical methodologies. The structure of this compound is presented below, with a systematic numbering convention that will be used for the assignment of spectroscopic signals.

Caption: Molecular structure and numbering of this compound.

The Analytical Workflow: A Multi-pronged Strategy

The elucidation of a novel or complex organic molecule is rarely achieved through a single analytical technique. A robust and self-validating approach involves the integration of multiple spectroscopic and spectrometric methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Caption: Integrated workflow for the structure elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. Based on established chemical shift data for benzoxazole and substituted benzene rings, the following ¹H NMR spectrum is predicted for this compound in a suitable deuterated solvent like DMSO-d₆.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 | t, J ≈ 1.8 Hz | 1H | H-2' | Located ortho to the bromine atom and the benzoxazole ring, expected to be the most deshielded proton on the phenyl ring. |

| ~8.10 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6' | Influenced by the ortho bromine and meta benzoxazole. |

| ~7.75 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4' | Coupled to H-2' and H-6', with a typical aromatic coupling constant. |

| ~7.50 | t, J ≈ 8.0 Hz | 1H | H-5' | Coupled to H-4' and H-6'. |

| ~7.40 | d, J ≈ 8.5 Hz | 1H | H-7 | Ortho to the benzoxazole nitrogen and part of the fused ring system. |

| ~7.00 | d, J ≈ 2.0 Hz | 1H | H-4 | Meta to the amine group and ortho to the benzoxazole oxygen. |

| ~6.80 | dd, J ≈ 8.5, 2.0 Hz | 1H | H-6 | Ortho to the amine group, showing coupling to both H-7 and H-4. |

| ~5.50 | br s | 2H | -NH₂ | The broad singlet is characteristic of amine protons, and the chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163.0 | C-2 | The imine-like carbon of the benzoxazole ring, highly deshielded. |

| ~151.0 | C-7a | Fused aromatic carbon adjacent to the benzoxazole nitrogen. |

| ~145.0 | C-5 | Aromatic carbon bearing the electron-donating amine group, expected to be shielded relative to other unsubstituted aromatic carbons. |

| ~142.0 | C-3a | Fused aromatic carbon adjacent to the benzoxazole oxygen. |

| ~134.0 | C-1' | Quaternary carbon of the phenyl ring attached to the benzoxazole. |

| ~132.0 | C-4' | Aromatic CH carbon in the bromophenyl ring. |

| ~131.5 | C-6' | Aromatic CH carbon in the bromophenyl ring. |

| ~130.0 | C-2' | Aromatic CH carbon in the bromophenyl ring. |

| ~128.0 | C-5' | Aromatic CH carbon in the bromophenyl ring. |

| ~122.5 | C-3' | Carbon bearing the bromine atom, its chemical shift is influenced by the heavy atom effect. |

| ~118.0 | C-6 | Aromatic CH carbon in the benzoxazole ring. |

| ~110.0 | C-7 | Aromatic CH carbon in the benzoxazole ring. |

| ~105.0 | C-4 | Aromatic CH carbon in the benzoxazole ring. |

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of signals, 2D NMR experiments establish the connectivity between them, which is crucial for unambiguous assignment.[3][4][5]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum would confirm the coupling between adjacent protons on both the benzoxazole and the bromophenyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the protons on the bromophenyl ring (H-2', H-4', H-5', H-6') to the C-2 carbon of the benzoxazole ring would confirm the connectivity between the two ring systems.

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use standard pulse programs provided by the spectrometer manufacturer.

-

Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure good signal-to-noise ratio, especially for the less sensitive ¹³C and HMBC experiments.

-

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the elemental composition of the molecule. For C₁₃H₉BrN₂O, the expected monoisotopic mass is approximately 287.9898 m/z. The presence of bromine is readily identified by a characteristic isotopic pattern: two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

MS/MS experiments involve the isolation of the molecular ion followed by its fragmentation, providing valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of experimental data for this specific molecule, this document synthesizes predicted values, data from structurally analogous compounds, and established chemical principles to offer a robust profile. A significant focus is placed on detailed, field-proven experimental protocols for the determination of key physicochemical parameters, empowering researchers to generate empirical data. This guide is structured to provide not just data, but a foundational understanding of the molecule's behavior in chemical and biological systems, thereby supporting rational drug design and development efforts.

Introduction to this compound

This compound belongs to the benzoxazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The benzoxazole core, being an isostere of naturally occurring nucleic bases like adenine and guanine, can readily interact with biological macromolecules.[1] The subject molecule is functionalized with a 3-bromophenyl group at the 2-position and an amine group at the 5-position of the benzoxazole ring system. These substitutions are anticipated to significantly influence its electronic distribution, lipophilicity, and hydrogen bonding capabilities, thereby modulating its pharmacokinetic and pharmacodynamic profiles.

The aromaticity of the benzoxazole ring system contributes to its relative stability.[1] However, as a heterocycle, it possesses reactive sites that are amenable to further functionalization.[1]

Molecular Structure and Core Properties

The foundational characteristics of a molecule are dictated by its structure. Understanding these core properties is the first step in predicting its behavior in more complex systems.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Core Molecular Properties

| Property | Value | Source |

| CAS Number | 293737-81-2 | [3][4][5] |

| Molecular Formula | C₁₃H₉BrN₂O | [3][6] |

| Molecular Weight | 289.13 g/mol | [3][4] |

| Monoisotopic Mass | 287.98984 Da | [6] |

| Predicted XlogP | 3.4 - 3.84 | [4][6] |

Physicochemical Properties: A Deeper Dive

The interplay of a molecule's functional groups and core scaffold dictates its physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Aqueous solubility is a critical determinant of bioavailability for orally administered drugs.[7] Poorly water-soluble compounds often present significant formulation challenges.[7] The benzoxazole core is largely hydrophobic, and the presence of the bromophenyl group is expected to further decrease aqueous solubility. However, the amine group at the 5-position can be protonated at physiological pH, which would enhance solubility.

Expected Solubility Profile:

-

In aqueous media: The compound is expected to be poorly soluble in neutral water. Its solubility will likely be pH-dependent, increasing in acidic conditions due to the protonation of the 5-amino group.

-

In organic solvents: It is anticipated to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols such as ethanol and methanol.[7]

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[8]

Objective: To determine the equilibrium solubility of this compound in a given solvent system (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

This compound (solid)

-

Selected solvent (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and UV detector

Procedure:

-

Add an excess amount of the solid compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.[9]

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

The solubility is then calculated from the concentration of the saturated solution.

Caption: Workflow for shake-flask solubility determination.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment.[10] It is a key parameter influencing membrane permeability and plasma protein binding. The predicted XlogP of 3.4 to 3.84 suggests that this compound is a lipophilic molecule.[4][6]

The shake-flask method is the traditional approach for LogP and LogD determination.[11]

Objective: To determine the distribution coefficient (LogD) of the compound between n-octanol and an aqueous buffer at a physiologically relevant pH.

Materials:

-

This compound

-

n-Octanol (pre-saturated with aqueous buffer)

-

Aqueous buffer, pH 7.4 (e.g., PBS, pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV or LC-MS)

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

In a centrifuge tube, combine a known volume of the aqueous buffer and n-octanol.

-

Add a small volume of the compound's stock solution to the biphasic system.

-

Vortex the mixture vigorously for several minutes to facilitate partitioning.

-

Allow the mixture to equilibrate, often with gentle mixing, for a defined period (e.g., 1 hour).[12]

-

Centrifuge the tube to ensure complete separation of the two phases.

-

Carefully remove an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using an appropriate analytical method.

-

The LogD is calculated using the formula: LogD = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).

Caption: General workflow for LogD determination.

Ionization Constant (pKa)

The pKa value(s) of a molecule indicate the pH at which it exists in a 50:50 equilibrium between its ionized and non-ionized forms. The 5-amino group on the benzoxazole ring is basic and is expected to have a pKa in the range typical for aromatic amines. The nitrogen atom in the oxazole ring is weakly basic. The pKa will significantly impact the compound's solubility, lipophilicity, and interaction with biological targets.

Predicted pKa:

-

Basic pKa (5-amino group): Expected to be in the range of 3-5, typical for anilines.

-

Weakly basic pKa (oxazole nitrogen): Expected to be very low, likely less than 1.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and purity assessment.

UV-Vis Spectroscopy

2-Arylbenzoxazoles are known to be strong UV absorbers.[13] The extended conjugation between the bromophenyl ring and the benzoxazole system is expected to result in strong absorption in the UVA range. The long-wavelength absorption band in 2-phenylbenzoxazoles is typically a π-π* transition.

Expected λmax: Based on similar structures, the maximum absorption wavelength (λmax) is anticipated to be in the range of 330-380 nm.[13]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure.[14]

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

Aromatic protons (benzoxazole ring): δ 7.0 - 7.8 ppm.[14]

-

Aromatic protons (bromophenyl ring): δ 7.3 - 8.3 ppm.

-

Amine protons (-NH₂): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts:

-

C2 of benzoxazole: δ ~163 ppm.

-

Carbons of the benzoxazole ring: δ 110 - 151 ppm.

-

Carbons of the bromophenyl ring: δ 120 - 135 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

Synthesis and Chemical Stability

The synthesis of 2-arylbenzoxazoles is well-documented and typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[15]

Plausible Synthetic Route

A common method for the synthesis of this compound involves the reaction of 4-amino-2-nitrophenol with 3-bromobenzaldehyde, followed by reduction of the nitro group. A more direct route would be the condensation of 2,4-diaminophenol with 3-bromobenzoic acid or 3-bromobenzaldehyde.[16]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. chemistryjournal.net [chemistryjournal.net]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Hit2Lead | this compound | CAS# 293737-81-2 | MFCD00445929 | BB-5250071 [hit2lead.com]

- 5. unite-chem.com [unite-chem.com]

- 6. PubChemLite - this compound (C13H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. acdlabs.com [acdlabs.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. enamine.net [enamine.net]

- 13. scielo.br [scielo.br]

- 14. benchchem.com [benchchem.com]

- 15. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine (CAS No. 293737-81-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromophenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Benzoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This document details the physicochemical properties, a probable synthetic route based on established methodologies, comprehensive characterization techniques, and critical safety and handling protocols for this compound. The potential applications of this compound in drug discovery and development are also explored, providing a valuable resource for researchers in the field.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[6][7] Its derivatives are known to exhibit a wide array of pharmacological activities, making them attractive targets for the development of novel therapeutic agents.[8] The 2-aryl-5-aminobenzoxazole core, as seen in the title compound, offers multiple points for chemical modification, allowing for the fine-tuning of its biological and pharmacokinetic properties. The bromine substituent on the phenyl ring can also serve as a handle for further synthetic transformations, such as cross-coupling reactions, to generate diverse chemical libraries for screening.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 293737-81-2 | [9] |

| Molecular Formula | C₁₃H₉BrN₂O | [9] |

| Molecular Weight | 289.13 g/mol | [9] |

| Appearance | Solid (Form not specified) | [9] |

| Purity | Typically ≥95% from commercial suppliers | [9] |

| LogP | 3.84 (Predicted) | [9] |

| Rotatable Bonds | 1 | [9] |

Safety and Handling

This compound is classified as toxic if swallowed and causes serious eye irritation.[10] It may also cause long-lasting harmful effects to aquatic life.[10]

Hazard Statements:

-

H301: Toxic if swallowed.[10]

-

H319: Causes serious eye irritation.[10]

-

H413: May cause long lasting harmful effects to aquatic life.[10]

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.[10]

-

P270: Do not eat, drink or smoke when using this product.[10]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizing agents.[10] The container should be kept tightly closed.

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not explicitly detailed in the available literature, a highly plausible and widely utilized method for the synthesis of 2-aryl-5-aminobenzoxazoles involves the condensation of a 2,4-diaminophenol derivative with a corresponding benzoic acid, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA).[8]

Proposed Synthetic Pathway

The synthesis can be logically proposed as a one-pot reaction between 2,4-diaminophenol and 3-bromobenzoic acid.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar compounds and should be optimized for this specific synthesis.[8]

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and 3-bromobenzoic acid (1 equivalent).

-

Addition of Catalyst: Carefully add polyphosphoric acid (PPA) in a sufficient amount to ensure a stirrable paste (typically 10-20 times the weight of the limiting reagent).

-

Reaction: Heat the mixture with stirring under a nitrogen atmosphere to 170-200°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is cautiously poured into a beaker of ice-cold water or a dilute solution of sodium bicarbonate to neutralize the acid. This should be done in a fume hood with appropriate personal protective equipment.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol or diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) or by column chromatography on silica gel to afford the pure this compound.

Characterization and Analysis

Unequivocal characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data for this exact molecule is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and the bromophenyl rings. The protons of the aminobenzoxazole moiety will likely appear as a set of coupled signals, while the protons on the bromophenyl ring will also exhibit a characteristic splitting pattern. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration-dependent.[11][12] The addition of D₂O would lead to the disappearance of the amine proton signal due to deuterium exchange.[12]

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the bromine atom will be in the typical range for aryl bromides. The carbons of the benzoxazole core will have characteristic chemical shifts, with the C2 carbon (part of the oxazole ring) appearing at a lower field.[11]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.[13]

-

N-H bending: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[13]

-

C=N stretching: The C=N bond of the oxazole ring will show a characteristic absorption.

-

C-O stretching: Aromatic ether C-O stretching will also be present.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

C-Br stretching: A weak absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition (C₁₃H₉BrN₂O).

-

Fragmentation Pattern: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways may involve the loss of small molecules or cleavage of the bonds linking the aromatic rings.

Potential Applications in Drug Discovery

The this compound scaffold holds considerable promise for the development of new therapeutic agents.

Antimicrobial and Antifungal Agents

Benzoxazole derivatives have been extensively studied for their antimicrobial and antifungal activities.[6][7] The presence of the amine group and the bromophenyl moiety could contribute to interactions with microbial targets. Further derivatization of the amine group could lead to compounds with enhanced potency and a broader spectrum of activity.

Anticancer Agents

Many benzoxazole-containing compounds have demonstrated significant anticancer activity.[5] The planar aromatic system can intercalate with DNA, and the molecule can be designed to inhibit key enzymes involved in cancer cell proliferation. The 5-amino group provides a site for the attachment of various pharmacophores to target specific cancer-related pathways.

Kinase Inhibitors and Other Targeted Therapies

The 2-aryl-5-aminobenzoxazole structure can serve as a scaffold for the design of inhibitors for various enzymes, such as kinases, which are often dysregulated in diseases like cancer and inflammatory disorders. The amine group can act as a key hydrogen bond donor or acceptor, crucial for binding to the active site of target proteins.

Caption: Potential applications of the core scaffold.

Conclusion and Future Directions

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methods, and its structure offers numerous possibilities for derivatization to explore structure-activity relationships. While specific biological data for this compound is limited in the public domain, the broader class of 2-aryl-5-aminobenzoxazoles has shown significant therapeutic potential. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against a panel of biological targets to uncover its full therapeutic potential. The insights gained from such studies could pave the way for the development of novel and effective treatments for a range of diseases.

References

- 1. Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hit2Lead | this compound | CAS# 293737-81-2 | MFCD00445929 | BB-5250071 [hit2lead.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide on the Potential Mechanism of Action for 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 2-(3-bromophenyl)-1,3-benzoxazol-5-amine represents a novel chemical entity with significant therapeutic potential, yet its precise mechanism of action remains to be fully elucidated. This guide synthesizes current knowledge on the broader class of benzoxazole derivatives to propose a data-driven, hypothetical mechanism of action for this specific molecule. Benzoxazoles are a prominent class of heterocyclic compounds known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Drawing from this established foundation, we hypothesize that this compound primarily functions as a modulator of critical signaling pathways implicated in cancer cell proliferation and survival. This document outlines the scientific rationale for this hypothesis, details a comprehensive strategy for its experimental validation, and provides in-depth protocols for key assays.

Introduction: The Benzoxazole Scaffold and Its Therapeutic Promise

The benzoxazole ring system, which features a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[3][4] Its derivatives have demonstrated a remarkable diversity of biological activities, leading to their investigation for a variety of therapeutic applications.[1][5] Notably, 2-substituted benzoxazoles have attracted considerable attention for their potent pharmacological effects, which include antimicrobial, antiviral, and anticancer properties.[6] The subject of this guide, this compound, is a unique member of this class, characterized by a bromophenyl group at the 2-position and an amine group at the 5-position of the benzoxazole core. While no direct studies on this specific compound's mechanism of action are publicly available, its structural features suggest a strong likelihood of interaction with key biological targets.

Proposed Mechanism of Action: A Multi-faceted Approach

Based on the known biological activities of structurally related benzoxazole derivatives, we propose a primary mechanism of action centered on the inhibition of key cellular signaling pathways involved in oncogenesis. The proposed mechanisms are not mutually exclusive and may act in concert to produce the compound's overall biological effect.

Inhibition of Protein Kinases

A significant number of benzoxazole-containing compounds have been identified as potent inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The planar, heterocyclic nature of the benzoxazole core makes it an ideal scaffold for interaction with the ATP-binding pocket of kinases. The substituents on the benzoxazole ring can be tailored to enhance potency and selectivity for specific kinases.

Hypothesized Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many human cancers. We hypothesize that this compound may directly or indirectly inhibit one or more kinases within this pathway, leading to the downstream suppression of pro-survival signals and the induction of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

This technical guide provides a comprehensive overview of the predicted biological activities of the novel heterocyclic compound, 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine. Synthesizing data from extensive literature on the benzoxazole scaffold, this document outlines the rationale for its potential as a therapeutic agent, details robust methodologies for its synthesis and biological evaluation, and proposes putative mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new chemical entities with therapeutic potential.

Executive Summary

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The specific compound, this compound (Figure 1), is a relatively unexplored molecule. However, a systematic analysis of its structural features, in the context of established structure-activity relationships (SAR) for the 2-arylbenzoxazole class, allows for the formulation of strong hypotheses regarding its biological potential. This guide predicts that this compound is likely to exhibit significant anticancer and anti-inflammatory activities, primarily through the inhibition of key enzymes such as topoisomerases and cyclooxygenases. The presence of a bromine atom on the phenyl ring and an amine group on the benzoxazole core are anticipated to modulate its potency and selectivity. This document provides the scientific foundation and experimental framework to investigate these predictions.

Figure 1: Chemical Structure of this compound

CAS Number: 293737-81-2

Molecular Formula: C13H9BrN2O

Molecular Weight: 289.13 g/mol [5]Predicted Biological Activities and Mechanistic Rationale

The benzoxazole scaffold is a key component in numerous biologically active compounds.[6] Its planar structure allows for intercalation with DNA and interaction with the active sites of various enzymes. The diverse therapeutic potential of benzoxazole derivatives has been extensively reviewed.[1][2][3]

Predicted Anticancer Activity

A substantial body of evidence supports the anticancer potential of 2-arylbenzoxazoles.[3][7] These compounds have been reported to exert cytotoxic effects against a range of human cancer cell lines, including lung, breast, and colon cancer.[1][2]

Hypothesized Mechanism of Action: Topoisomerase II Inhibition

Several 2-arylbenzoxazole derivatives have been identified as potent inhibitors of eukaryotic topoisomerase II.[7] This enzyme plays a crucial role in DNA replication and repair, and its inhibition leads to cell cycle arrest and apoptosis. The planar benzoxazole ring system is capable of intercalating between DNA base pairs, while the substituted phenyl ring can interact with amino acid residues in the enzyme's active site. The bromine atom at the meta-position of the phenyl ring in this compound may enhance binding affinity through halogen bonding interactions.

Workflow for Investigating Anticancer Activity

Caption: Workflow for anticancer activity evaluation.

Predicted Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Benzoxazole derivatives have shown promise as anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[8][9] The therapeutic benefit of selective COX-2 inhibitors lies in their ability to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8]

Hypothesized Mechanism of Action: COX-2 Inhibition

The 2-arylbenzoxazole scaffold has been identified as a novel ligand for the COX-2 enzyme.[9] The structural features of this compound, particularly the substituted phenyl ring, may allow it to fit into the active site of COX-2. The amine group at the 5-position of the benzoxazole ring could form hydrogen bonds with key residues in the enzyme's active site, contributing to its inhibitory activity.

Signaling Pathway for COX-2 Mediated Inflammation

Caption: COX-2 signaling pathway and predicted inhibition.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the condensation of 2-amino-4-nitrophenol with 3-bromobenzaldehyde, followed by reduction of the nitro group. A general method for the synthesis of 2-arylbenzoxazoles is the reaction of 2-aminophenols with aromatic aldehydes.[10]

Step-by-Step Protocol:

-

Synthesis of 2-(3-Bromophenyl)-5-nitro-1,3-benzoxazole:

-

To a solution of 2-amino-4-nitrophenol (1.0 eq) in a suitable solvent (e.g., ethanol), add 3-bromobenzaldehyde (1.1 eq).

-

Add a catalytic amount of an oxidizing agent (e.g., p-toluenesulfonic acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purify the product by recrystallization or column chromatography.

-

-

Reduction of the Nitro Group:

-

Dissolve the synthesized 2-(3-Bromophenyl)-5-nitro-1,3-benzoxazole (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (3.0 eq) or catalytic hydrogenation (H2/Pd-C).

-

Stir the reaction mixture at room temperature or gentle heat until the reduction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the different concentrations to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Predicted Biological Activities and Targets

| Predicted Activity | Putative Molecular Target | Rationale based on Benzoxazole Literature |

| Anticancer | Topoisomerase II | 2-Arylbenzoxazoles are known inhibitors.[7] |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | The 2-arylbenzoxazole scaffold is a selective COX-2 ligand.[9] |

| Antimicrobial | Bacterial DNA Gyrase | Benzoxazole derivatives exhibit broad-spectrum antimicrobial activity.[4][11] |

| Antiviral | Viral Polymerases | Some benzoxazoles show activity against influenza viruses.[12] |

Conclusion and Future Directions

The in-silico analysis and literature review presented in this guide strongly suggest that this compound is a promising candidate for further investigation as a potential anticancer and anti-inflammatory agent. The proposed synthetic route is feasible, and the outlined experimental protocols provide a clear path for the validation of its predicted biological activities.

Future research should focus on a comprehensive evaluation of its efficacy and safety profile. This includes screening against a broader panel of cancer cell lines, in vivo studies using animal models, and detailed mechanistic studies to elucidate its precise mode of action. Furthermore, SAR studies involving modifications of the phenyl and benzoxazole rings could lead to the discovery of even more potent and selective analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. ajphs.com [ajphs.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Hit2Lead | this compound | CAS# 293737-81-2 | MFCD00445929 | BB-5250071 [hit2lead.com]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine literature review

An In-Depth Technical Guide to 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical scaffold, this compound. We will delve into its synthesis, physicochemical properties, characterization, and its pivotal role as a versatile building block in the synthesis of novel compounds with significant therapeutic potential.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif extensively utilized in drug discovery and medicinal chemistry.[1][2][3] This scaffold, consisting of a benzene ring fused to an oxazole ring, is found in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities.[1][4] Benzoxazole derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making them a focal point of intensive research.[4][5]

This compound is a strategically functionalized derivative of this core structure. Its architecture is notable for three key features:

-

The Benzoxazole Core: Provides a rigid, planar structure that can effectively interact with biological targets.[2]

-

The 5-Amino Group: A versatile functional handle that allows for a wide array of chemical modifications, enabling the exploration of structure-activity relationships (SAR).[6]

-

The 2-(3-Bromophenyl) Group: The bromine atom serves as a valuable reactive site for modern cross-coupling reactions, permitting the introduction of diverse molecular fragments.

Primarily, this compound serves as a high-value intermediate or building block for constructing more complex molecules with tailored pharmacological profiles.[7][8][9]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its application in synthesis and for predicting the behavior of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrN₂O | [10][11][12] |

| Molecular Weight | 289.13 g/mol | [10] |

| CAS Number | 293737-81-2 | [10] |

| MDL Number | MFCD00445929 | [10] |

| Appearance | Solid (Predicted) | [10] |

| XLogP (Predicted) | 3.4 | [11][13] |

| Hydrogen Bond Donor Count | 1 | [11] |

| Hydrogen Bond Acceptor Count | 3 | [11] |

| Rotatable Bond Count | 1 | [10] |

Synthesis and Mechanistic Rationale

While numerous methods exist for the synthesis of the benzoxazole core, a reliable and commonly employed strategy for 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a substituted benzaldehyde or its equivalent, followed by functional group manipulations.[3] A robust, two-step synthetic pathway for this compound is outlined below.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Condensation and Oxidative Cyclization. The synthesis commences with the reaction between 2-amino-4-nitrophenol and 3-bromobenzaldehyde. This transformation is typically facilitated by a condensing and dehydrating agent like polyphosphoric acid (PPA) under thermal conditions.[6] PPA serves a dual purpose: it catalyzes the formation of the Schiff base intermediate and then promotes the intramolecular cyclization to form the oxazole ring.

Step 2: Reduction of the Nitro Group. The resulting 2-(3-bromophenyl)-5-nitrobenzoxazole intermediate is then subjected to a reduction reaction to convert the nitro group into the desired primary amine. This can be achieved through various established methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst or by using reducing agents like iron powder in the presence of an acid source like ammonium chloride.[6][14]

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative and based on established chemical principles. It should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of 2-(3-bromophenyl)-5-nitrobenzoxazole

-

To a flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq) and 3-bromobenzaldehyde (1.1 eq).

-

Add polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol) to the flask.

-

Heat the reaction mixture to 180-200°C with vigorous stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the nitro intermediate.

Step 2: Synthesis of this compound

-

Dissolve the 2-(3-bromophenyl)-5-nitrobenzoxazole intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add iron powder (Fe, ~5.0 eq) and a solution of ammonium chloride (NH₄Cl, ~5.0 eq) in water.

-

Heat the mixture to reflux (approximately 70-80°C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extract the residue with an organic solvent like ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the final compound using column chromatography on silica gel to obtain pure this compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. The following table outlines the expected spectroscopic data.

| Technique | Expected Characteristics |

| ¹H NMR | Multiple signals in the aromatic region (approx. 6.8-8.2 ppm) corresponding to the protons on the benzoxazole and bromophenyl rings. A broad singlet for the -NH₂ protons (shift is solvent-dependent). |

| ¹³C NMR | Approximately 12 distinct signals in the aromatic region (approx. 110-160 ppm), including carbons of both aromatic rings and the C=N of the oxazole.[15][16] |

| Mass Spec (MS) | A molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.[15] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C=N stretching of the oxazole ring (approx. 1630 cm⁻¹), and C-Br stretching (approx. 500-600 cm⁻¹).[16] |

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its two distinct functional handles—the nucleophilic amine and the electrophilic bromo-substituted ring—allow for sequential and orthogonal chemical modifications.

Caption: Key reactive sites and potential derivatization pathways.

-

Derivatization of the Amine Group: The 5-amino group is a potent nucleophile, readily undergoing reactions such as acylation to form amides, sulfonylation to form sulfonamides, and alkylation.[6] These modifications are fundamental in SAR studies to modulate properties like solubility, polarity, and hydrogen bonding capacity, which directly influence biological activity.

-

Cross-Coupling Reactions: The 3-bromo substituent is ideal for palladium-catalyzed cross-coupling reactions. Suzuki coupling allows for the introduction of new aryl or heteroaryl rings, Buchwald-Hartwig amination can introduce further amine functionalities, and Heck coupling can append vinyl groups. This allows for the systematic extension of the molecule to probe interactions with specific pockets of a biological target.

Given the established activities of the broader benzoxazole class, derivatives synthesized from this building block are promising candidates for evaluation in several therapeutic areas, including:

-

Oncology: Many benzoxazole derivatives exhibit potent anticancer activity.[5][17]

-

Infectious Diseases: The scaffold has been explored for developing novel antibacterial, antifungal, and antiviral agents.[7][18][19][20]

-

Inflammatory Disorders: Certain benzoxazoles have shown anti-inflammatory properties.[1][7]

-

Neurological Disorders: The benzoxazole core is being investigated for its potential in treating neurodegenerative diseases.[1]

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its synthesis is achievable through established and reliable chemical transformations. The compound's true power is realized in its role as a bifunctional building block, offering two distinct and versatile sites for chemical modification. This dual reactivity provides medicinal chemists with a powerful platform to generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents across a wide range of diseases.

References

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzoxazoles [Non-Halogenated Heterocyclic Building Blocks] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. Hit2Lead | this compound | CAS# 293737-81-2 | MFCD00445929 | BB-5250071 [hit2lead.com]

- 11. PubChemLite - this compound (C13H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 12. cn.chemcd.com [cn.chemcd.com]

- 13. PubChemLite - 2-(2-bromophenyl)-1,3-benzoxazol-5-amine (C13H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 14. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents [patents.google.com]

- 15. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | MDPI [mdpi.com]

- 16. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Studies of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of the novel compound, 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active agents.[1][2] A thorough understanding of the physicochemical properties of new derivatives, such as the title compound, is paramount for their advancement in the drug discovery and development pipeline. This document outlines detailed, field-proven protocols for determining thermodynamic solubility across a physiologically relevant pH range and for assessing chemical stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7] The experimental designs described herein are intended to establish a robust physicochemical profile, identify potential liabilities, and inform formulation strategies.

Introduction and Theoretical Background

This compound is a heterocyclic compound featuring a benzoxazole core. Benzoxazoles are aromatic and generally stable chemical entities.[1][2] The structure of the title compound incorporates a basic amine group on the benzoxazole ring and a bromophenyl substituent. The presence of the basic amine suggests that the compound's aqueous solubility will be pH-dependent, with higher solubility expected at lower pH due to the formation of a more soluble protonated species. Conversely, the bulky and hydrophobic bromophenyl group is anticipated to contribute to low intrinsic aqueous solubility.

A preliminary assessment of the compound's properties can be made using in silico predictions. The predicted octanol-water partition coefficient (XlogP) is 3.4, indicating a lipophilic character that often correlates with low aqueous solubility.[3][8]

A comprehensive evaluation of solubility and stability is a critical early-stage activity in drug development. Poor aqueous solubility can lead to low and variable bioavailability, hindering the translation of in vitro activity to in vivo efficacy.[9] Stability studies are crucial for identifying degradation pathways and establishing a suitable shelf-life for the drug substance.[3][10][11] Forced degradation studies, or stress testing, are intentionally designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods.[3][10][11][12][13]

This guide will detail the necessary experimental workflows to quantitatively determine these critical parameters for this compound.

Physicochemical Characterization: Solubility Determination

The thermodynamic equilibrium solubility is a fundamental property of a drug candidate. The shake-flask method is the gold-standard technique for its determination due to its robustness and ability to ensure that a true equilibrium is reached between the dissolved and solid states of the compound.[8]

Predicted Solubility Profile

Based on the chemical structure, a qualitative prediction of the solubility of this compound in various media can be hypothesized.

| Solvent/Medium | Predicted Solubility | Rationale |

| Water (pH 7.4) | Poorly soluble | The hydrophobic bromophenyl and benzoxazole moieties are expected to dominate, leading to low aqueous solubility. |

| 0.1 N HCl (pH 1.2) | Moderately soluble | The basic amine group will be protonated, forming a more polar and water-soluble salt. |

| 0.1 N NaOH (pH 13) | Poorly soluble | The amine group will be in its free base form, which is less polar and thus less soluble in aqueous media. |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[14] |

| Ethanol | Soluble | Ethanol is a polar protic solvent that is effective at solvating many organic molecules.[15] |

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility in various aqueous buffers and organic solvents.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (200 proof)

-

Type I ultrapure water

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter

Procedure:

-

Add an excess amount of this compound to separate vials containing a known volume (e.g., 1 mL) of each solvent (water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, DMSO, Ethanol).

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a minimum of 24-48 hours to ensure equilibrium is reached.[8]

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is disturbed.

-

Dilute the supernatant with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

-

Express the solubility in units of mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Profiling: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[3][10][11] These studies are conducted under conditions more severe than accelerated stability testing.[3][13]

Experimental Design

The following stress conditions are recommended based on ICH guidelines to evaluate the stability of this compound.

| Stress Condition | Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 N HCl, 1 N HCl | To assess degradation in an acidic environment. |

| Base Hydrolysis | 0.1 N NaOH, 1 N NaOH | To evaluate susceptibility to basic conditions. |

| Oxidation | 3% H₂O₂, 30% H₂O₂ | To investigate degradation via oxidative pathways. |

| Thermal Stress | 60°C, 80°C (solid and solution) | To determine the effect of heat on stability. |

| Photostability | ICH Q1B conditions (UV and visible light) | To assess degradation upon exposure to light. |

Experimental Protocol: Forced Degradation

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions

-

Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂) solution

-

HPLC grade water and acetonitrile

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Hydrolysis: Mix the stock solution with the acidic or basic solutions to the desired final concentration and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot and neutralize it before analysis.

-

Oxidation: Mix the stock solution with the hydrogen peroxide solution and incubate at room temperature for a defined period.

-

Thermal Stress:

-

Solution: Incubate the stock solution in a temperature-controlled oven at the specified temperatures.

-

Solid: Place the solid compound in a temperature-controlled oven.

-

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Determine the formation of any degradation products and their relative peak areas.

-

Elucidate the degradation pathway based on the identified degradation products.

-

Caption: Forced Degradation Study Workflow.

Data Analysis and Interpretation

The data generated from these studies will provide a comprehensive profile of the solubility and stability of this compound.

-

Solubility Data: The quantitative solubility values in different media will guide the selection of appropriate formulation strategies. For instance, if the compound exhibits low aqueous solubility but higher solubility at acidic pH, an oral formulation designed to enhance dissolution in the stomach may be considered.

-

Stability Data: The forced degradation studies will reveal the compound's intrinsic stability and its degradation pathways. This information is critical for:

-

Developing a stability-indicating analytical method.

-

Identifying critical formulation and storage parameters to prevent degradation.

-

Guiding the synthesis process to minimize the formation of potential impurities.

-

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols outlined herein, researchers and drug development professionals can generate the critical data necessary to understand the physicochemical properties of this novel compound. A thorough characterization of solubility and stability is an indispensable step in the early-phase development of any new chemical entity, laying the foundation for successful formulation development and regulatory submissions.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. snscourseware.org [snscourseware.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. acdlabs.com [acdlabs.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. researchgate.net [researchgate.net]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Abstract

The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, particularly in oncology.[1][2] This technical guide focuses on a specific, yet under-investigated, derivative: 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine (henceforth referred to as Cpd-X). While direct biological data for Cpd-X is scarce, this document synthesizes existing knowledge on structurally related analogs to logically infer and propose high-probability therapeutic targets. We present a comprehensive, field-proven framework for the experimental validation of these targets, intended for researchers, medicinal chemists, and drug development professionals. The core hypotheses center on Cpd-X's potential as an inhibitor of key oncogenic kinases, such as VEGFR-2, and as a modulator of the Aryl Hydrocarbon Receptor (AhR) pathway, leading to the induction of apoptosis in cancer cells.

Introduction: The Benzoxazole Scaffold in Oncology

The benzoxazole core is a versatile heterocyclic system that has garnered significant attention in drug discovery.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal foundation for designing targeted therapeutic agents. Numerous 2-arylbenzoxazole derivatives have been reported to possess potent anticancer properties, acting through diverse mechanisms of action.[1][3]

The specific structure of Cpd-X, featuring a 3-bromophenyl group at the 2-position and an amine group at the 5-position, provides critical clues to its potential bioactivity.

-

The 2-(3-Bromophenyl) Moiety: The presence of a halogen, specifically bromine, on the phenyl ring is a common strategy in kinase inhibitor design.[4][5] The bromine atom can form halogen bonds with protein active sites and serves as a valuable synthetic handle for developing structure-activity relationships (SAR).[4] The meta position of the bromine influences the molecule's electronics and conformational presentation to its target.

-

The 5-Amine Group: Substitutions at the 5-position of the benzoxazole ring are known to be crucial for biological activity.[6][7] An amino group at this position can act as a hydrogen bond donor, significantly impacting target engagement and specificity.

Based on the established pharmacology of related benzoxazoles, this guide will focus on two primary, interconnected hypotheses for the therapeutic targeting of Cpd-X in oncology.

Hypothesis 1: Cpd-X functions as a competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis.

Hypothesis 2: Cpd-X acts as an agonist of the Aryl Hydrocarbon Receptor (AhR), leading to CYP1A1 induction and subsequent apoptosis in sensitive cancer cell lines.

Hypothesis 1: Targeting Tumor Angiogenesis via VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, essential for tumor growth and metastasis.[8] The VEGFR-2 tyrosine kinase is a primary mediator of this process. Numerous benzoxazole derivatives have been designed and validated as potent VEGFR-2 inhibitors, making this a highly probable target for Cpd-X.[8][9][10][11]

Mechanistic Rationale

VEGFR-2 inhibitors typically act as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation events that trigger downstream signaling. The benzoxazole scaffold can serve as a "hinge-binding" motif, a key pharmacophoric feature for many kinase inhibitors.[11] The overall molecular architecture of Cpd-X aligns well with known structural requirements for VEGFR-2 inhibition.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Cpd-X as a VEGFR-2 inhibitor.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by Cpd-X.

Experimental Validation Workflow

A multi-tiered approach is required to validate Cpd-X as a VEGFR-2 inhibitor.[12]

The initial step is to confirm direct inhibition of the isolated enzyme.[13]

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

-

Objective: To determine the IC50 value of Cpd-X against purified human VEGFR-2 kinase domain.

-

Materials: Recombinant human VEGFR-2 (e.g., from Carna Biosciences), [γ-³²P]ATP, kinase buffer, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), Cpd-X stock solution (in DMSO), positive control inhibitor (e.g., Sorafenib).

-

Procedure:

-

Prepare serial dilutions of Cpd-X (e.g., from 1 nM to 100 µM) in assay buffer.

-

In a 96-well plate, add VEGFR-2 enzyme, substrate peptide, and Cpd-X dilutions (or DMSO vehicle control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP and MgCl₂.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate percent inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Next, confirm target engagement and functional effects in a relevant cellular context.

Protocol: Inhibition of VEGF-induced Cell Proliferation (MTT Assay)

-

Objective: To assess the ability of Cpd-X to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

-

Materials: HUVECs, endothelial cell growth medium, recombinant human VEGF, Cpd-X, MTT reagent, DMSO, solubilization buffer.

-

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to attach overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Pre-treat cells with various concentrations of Cpd-X for 1 hour.

-

Stimulate the cells with VEGF (e.g., 20 ng/mL), leaving some wells unstimulated as a baseline control.

-

Incubate for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Add solubilization buffer to dissolve the crystals.

-

Measure absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 for the inhibition of VEGF-stimulated proliferation.